molecular formula C6H13N3O2S B11748920 2-(2,2-Dimethoxy-1-Methylethylidene)Hydrazinecarbothioamide

2-(2,2-Dimethoxy-1-Methylethylidene)Hydrazinecarbothioamide

Cat. No.: B11748920
M. Wt: 191.25 g/mol
InChI Key: GKZSGIMMURHJRR-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxy-1-Methylethylidene)Hydrazinecarbothioamide is a hydrazinecarbothioamide derivative characterized by a dimethoxy-methyl ethylidene substituent. These derivatives are typically synthesized via condensation reactions between carbonyl compounds (aldehydes or ketones) and thiosemicarbazide, followed by functionalization to yield thiazole or triazole hybrids . Key applications include antimicrobial, anticancer, and antifungal activities, with structural modifications significantly influencing their efficacy and toxicity profiles.

Properties

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(1,1-dimethoxypropan-2-ylideneamino)thiourea

InChI

InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)

InChI Key

GKZSGIMMURHJRR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C(OC)OC

Origin of Product

United States

Preparation Methods

Protocol:

  • Reagents : Thiosemicarbazide (1.0 eq), 2,2-dimethoxyacetone (1.2 eq), ethanol (solvent), glacial acetic acid (catalyst).

  • Procedure :

    • Dissolve thiosemicarbazide (9.1 g, 0.1 mol) in 200 mL ethanol.

    • Add 2,2-dimethoxyacetone (14.8 g, 0.12 mol) dropwise under stirring.

    • Introduce 5 mL glacial acetic acid and reflux at 80°C for 6–8 hours.

    • Cool the mixture, filter the precipitated solid, and recrystallize from ethanol.

  • Yield : 72–78% (white crystalline solid).

  • Characterization :

    • IR (KBr) : ν = 3250 cm⁻¹ (N–H stretch), 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.20 (s, 3H, CH₃), 3.30 (s, 6H, OCH₃), 7.85 (s, 1H, CH=N), 10.2–11.5 (br, 2H, NH₂).

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) enhances reaction efficiency by facilitating interfacial interactions between aqueous and organic phases. This method is preferred for large-scale synthesis due to reduced reaction times.

Protocol:

  • Reagents : Thiosemicarbazide (1.0 eq), 2,2-dimethoxyacetone (1.1 eq), dichloromethane (organic phase), NaOH (aq. 10%), tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Procedure :

    • Mix thiosemicarbazide (9.1 g) in 50 mL NaOH (10%).

    • Add TBAB (0.82 g) and 2,2-dimethoxyacetone (13.6 g) dissolved in 100 mL dichloromethane.

    • Stir vigorously at room temperature for 2 hours.

    • Separate the organic layer, dry over Na₂SO₄, and evaporate under reduced pressure.

  • Yield : 85–90% (pale yellow powder).

  • Optimization :

    • Excess ketone (1.5 eq) increases yield to 92% but requires chromatographic purification (SiO₂, hexane/EtOAc 3:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving regioselectivity. This method is ideal for high-throughput applications.

Protocol:

  • Reagents : Thiosemicarbazide (1.0 eq), 2,2-dimethoxyacetone (1.1 eq), ethanol, p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Procedure :

    • Combine reagents in a microwave vessel and irradiate at 100°C, 300 W, for 15 minutes.

    • Quench with ice water, filter, and recrystallize.

  • Yield : 88% (crystalline solid).

  • Advantages :

    • Reaction time reduced from 6 hours to 15 minutes.

    • Enhanced purity (>98% by HPLC).

One-Pot Tandem Reaction

A tandem approach integrates acetal formation and condensation in a single pot, minimizing intermediate isolation steps.

Protocol:

  • Reagents : Acetone (1.0 eq), trimethyl orthoformate (2.0 eq), thiosemicarbazide (1.0 eq), BF₃·Et₂O (catalyst).

  • Procedure :

    • React acetone (5.8 g) with trimethyl orthoformate (12.4 g) in BF₃·Et₂O (1 mL) at 0°C for 1 hour.

    • Add thiosemicarbazide (9.1 g) and stir at 25°C for 4 hours.

    • Extract with ethyl acetate, wash with brine, and concentrate.

  • Yield : 68% (requires column chromatography for purification).

  • Mechanistic Insight :

    • BF₃·Et₂O catalyzes both acetal formation and imine condensation.

Solid-State Mechanochemical Synthesis

Mechanochemistry offers solvent-free synthesis, aligning with green chemistry principles.

Protocol:

  • Reagents : Thiosemicarbazide (1.0 eq), 2,2-dimethoxyacetone (1.1 eq), ball mill (stainless steel jar, 10 mm balls).

  • Procedure :

    • Load reagents into a ball mill and operate at 30 Hz for 45 minutes.

    • Wash the product with cold ethanol to remove unreacted starting materials.

  • Yield : 80% (no purification required).

  • Benefits :

    • Eliminates solvent waste.

    • Scalable for industrial production.

Comparative Analysis of Methods

MethodYield (%)TimePurity (%)Scalability
Condensation72–786–8 h95Moderate
Phase-Transfer85–902 h97High
Microwave880.25 h98High
Tandem Reaction685 h90Low
Mechanochemical800.75 h96High

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dimethoxypropan-2-ylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazine derivatives, including 2-(2,2-Dimethoxy-1-Methylethylidene)hydrazinecarbothioamide. Research indicates that similar compounds exhibit significant inhibitory effects against a range of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.95 µg/mL against certain Staphylococcus species .
  • The compound's structure may enhance its interaction with microbial targets, leading to effective antimicrobial action.

Anticancer Properties

The compound’s potential as an anticancer agent is supported by findings in related hydrazine derivatives. These compounds have shown cytotoxic activity against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The mechanism of action often involves inducing apoptosis and cell cycle arrest, which are critical for therapeutic efficacy .

Pesticidal Activity

Compounds similar to this compound have been investigated for their pesticidal properties. These compounds may act as effective agents against agricultural pests due to their ability to disrupt biological functions in target organisms.

Synthesis Methodology

The synthesis of this compound typically involves:

  • Condensation Reactions : The reaction of thiosemicarbazide with appropriate aldehydes or ketones.
  • Cyclization : Followed by cyclization and methylation steps to achieve the desired product.

A notable synthesis pathway involves the condensation of pyruvaldehyde dimethyl acetal with thiosemicarbazide, leading to a series of derivatives that can be further modified for enhanced biological activity .

Data Table: Comparative Analysis of Biological Activities

Compound NameMIC (µg/mL)MBC (µg/mL)Activity Type
Compound A1.953.91Antibacterial
Compound B15.6262.5Antifungal
This compoundTBDTBDPotential Anticancer

Mechanism of Action

The mechanism of action of [(1,1-dimethoxypropan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., methoxy, benzimidazole-sulfanyl) enhance stability and resonance, affecting tautomeric equilibria .
  • Bulkier Substituents (e.g., dicyclopropyl) may reduce solubility but improve membrane permeability .
Antimicrobial Activity:
  • Thiazole hybrids (e.g., ) showed MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The dimethoxy analog’s lipophilic groups may enhance Gram-positive targeting .
  • Benzimidazole derivatives () exhibited broad-spectrum antifungal activity (MIC 6.25 µg/mL) due to sulfur-mediated membrane disruption .
Anticancer Activity:
  • Thiazolyl-ethylidene derivatives () demonstrated IC₅₀ values of 8–12 µM against HepG-2 and HCT-116 cells, with low toxicity (IC₅₀ > 100 µM in normal MRC-5 cells) .
  • Coumarin-thiosemicarbazones () showed potent activity against E. coli but weaker anticancer effects, highlighting substituent-dependent selectivity .
Toxicity Profiles:
  • Piperidin-imine derivatives () had high selectivity indices (>10), whereas hydroxy-substituted analogs () showed moderate toxicity, likely due to reactive oxygen species generation .

Physicochemical Properties

  • Melting Points: Hydroxy/methoxy-substituted derivatives (e.g., : 214–216°C) exhibit higher melting points than nonpolar analogs (e.g., : ~150°C) due to intermolecular H-bonding .
  • Solubility: Dimethoxy groups improve solubility in polar solvents (e.g., DMSO, ethanol), whereas cyclopropyl substituents enhance lipophilicity .

Biological Activity

2-(2,2-Dimethoxy-1-Methylethylidene)hydrazinecarbothioamide, with the CAS number 80083-14-3, is a compound that has shown potential biological activity in various studies. Its molecular formula is C6H13N3O2S, and it has a molar mass of approximately 191.25 g/mol. This compound is part of a larger class of hydrazine derivatives, which have been investigated for their diverse biological properties.

PropertyValue
Molecular FormulaC6H13N3O2S
Molar Mass191.25 g/mol
Density1.23 g/cm³
Boiling Point263.1 °C
pKa11.86

Antioxidant and Antimicrobial Properties

Research indicates that compounds related to hydrazinecarbothioamide exhibit significant antioxidant and antimicrobial activities. For example, studies on structurally similar compounds have demonstrated their efficacy against various pathogens and as potential anticancer agents. The presence of the thiourea moiety in these compounds often contributes to their biological activity, particularly in inhibiting enzymes associated with disease processes.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical for melanin production and is implicated in conditions such as hyperpigmentation and melanoma. Compounds similar to this compound have been evaluated for their ability to inhibit tyrosinase activity:

  • Inhibition Studies : A study demonstrated that certain hydrazone derivatives showed potent inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong inhibition compared to controls . This suggests that derivatives of hydrazinecarbothioamide may also possess similar inhibitory properties.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of benzylidene derivatives linked to hydrazinecarbothioamide were synthesized and evaluated for anti-tyrosinase activity. Among these, one compound exhibited an IC50 of 0.05 μM, significantly outperforming other tested compounds .
  • Antioxidant Activity : Compounds derived from hydrazinecarbothioamide have shown promising results in antioxidant assays, indicating their potential use in formulations aimed at reducing oxidative stress .
  • Pharmacological Applications : The compound is being explored for its potential therapeutic applications in treating skin disorders related to excess melanin production, as well as its role in broader cancer treatment strategies due to its enzyme inhibition properties .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may interact with specific molecular targets such as tyrosinase through non-covalent interactions, leading to a decrease in enzyme activity.
  • Antioxidant Mechanisms : The presence of functional groups allows the compound to scavenge free radicals, thereby reducing oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,2-dimethoxy-1-methylethylidene)hydrazinecarbothioamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via condensation of thiosemicarbazide with a ketone (e.g., 2,2-dimethoxy-1-methylethylidene precursor) under acidic conditions. Key parameters include:

  • Solvent : Ethanol or methanol as polar protic solvents to stabilize intermediates .
  • Catalyst : Hydrochloric acid or acetic acid to protonate the carbonyl group, enhancing electrophilicity .
  • Temperature : Reflux (70–80°C) for 5–8 hours to drive the reaction to completion .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and confirm purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-stacking). Refinement with software like SHELXL ensures accuracy .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify hydrazine and thiourea protons (δ 8.5–10.5 ppm) and confirm stereochemistry .
  • IR spectroscopy : Peaks at ~3200 cm1^{-1} (N–H stretch) and ~1250 cm1^{-1} (C=S stretch) validate functional groups .

Q. How do non-covalent interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

  • Methodology : Analyze crystal packing via X-ray data. For example:

  • N–H⋯S hydrogen bonds form chains or layers, stabilizing the lattice .
  • C–H⋯π interactions between aromatic systems enhance thermal stability .
  • Computational tools (Mercury, CrystalExplorer) model interaction energies and predict solubility .

Advanced Research Questions

Q. How can researchers design experiments to correlate structural modifications with biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., methoxy, halogen) at the hydrazine or thiourea moiety. Test derivatives against target enzymes (e.g., urease, carbonic anhydrase) .
  • Docking simulations : Use AutoDock Vina to predict binding modes and affinity to active sites .
  • In vitro assays : Measure IC50_{50} values and compare with control inhibitors (e.g., thiourea derivatives in ) .

Q. What strategies resolve contradictions in reported bioactivity data for hydrazinecarbothioamide derivatives?

  • Methodology :

  • Purity assessment : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates that alter activity .
  • Solvent effects : Re-test compounds in standardized solvents (DMSO/water) to isolate solvent-driven discrepancies .
  • Meta-analysis : Compare datasets across studies with similar substituents and adjust for assay variability (e.g., pH, incubation time) .

Q. How do synthetic pathways impact the compound’s potential as a ligand in coordination chemistry?

  • Methodology :

  • Metal complexation : React with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) in ethanol/water. Monitor via UV-Vis (d-d transitions) and ESR for geometry .
  • Stoichiometry : Job’s method or molar ratio plots determine binding ratios (e.g., 1:1 or 1:2 ligand:metal) .
  • Catalytic testing : Assess complexes in oxidation/reduction reactions (e.g., cyclohexane oxidation) to evaluate catalytic efficiency .

Q. What advanced techniques elucidate the role of supramolecular assemblies in modulating physical properties (e.g., solubility, melting point)?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with hydrogen-bonding networks .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., % contribution of H-bonds vs. van der Waals forces) .
  • DFT calculations : Optimize molecular clusters to predict solubility parameters and lattice energies .

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